4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol
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Overview
Description
Future Directions
The future directions for research on “4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the known biological activity of 1,2,4-triazoles , this compound could be a promising candidate for further study in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol typically involves the reaction of isopropylamine with carbon disulfide and hydrazine hydrate under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final product. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoles.
Scientific Research Applications
4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol can be compared with other similar compounds, such as:
5-Mercapto-4H-1,2,4-triazol-3-ol: Similar structure but lacks the isopropyl group.
4-Methyl-5-mercapto-4H-1,2,4-triazol-3-ol: Contains a methyl group instead of an isopropyl group.
The uniqueness of this compound lies in its isopropyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-propan-2-yl-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-3(2)8-4(9)6-7-5(8)10/h3H,1-2H3,(H,6,9)(H,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDLLTVRFGQCDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)NNC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372478 |
Source
|
Record name | 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728849 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53065-47-7 |
Source
|
Record name | 4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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